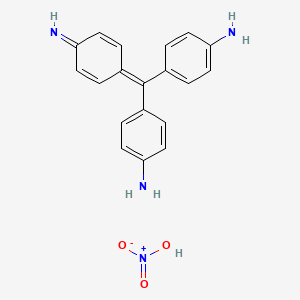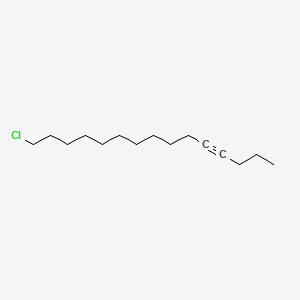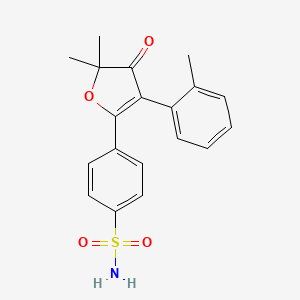
4-(5,5-Dimethyl-4-oxo-3-o-tolyl-4,5-dihydrofuran-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5,5-Dimethyl-4-oxo-3-o-tolyl-4,5-dihydrofuran-2-yl)benzenesulfonamide is a complex organic compound with a unique structure that combines a furan ring, a benzenesulfonamide group, and a tolyl group.
Preparation Methods
The synthesis of 4-(5,5-Dimethyl-4-oxo-3-o-tolyl-4,5-dihydrofuran-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the tolyl group: This can be achieved through Friedel-Crafts alkylation or acylation reactions.
Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the benzenesulfonamide group
Industrial production methods may involve optimization of these steps to improve yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
4-(5,5-Dimethyl-4-oxo-3-o-tolyl-4,5-dihydrofuran-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(5,5-Dimethyl-4-oxo-3-o-tolyl-4,5-dihydrofuran-2-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-(5,5-Dimethyl-4-oxo-3-o-tolyl-4,5-dihydrofuran-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
When compared to similar compounds, 4-(5,5-Dimethyl-4-oxo-3-o-tolyl-4,5-dihydrofuran-2-yl)benzenesulfonamide stands out due to its unique combination of structural features. Similar compounds include:
4,4-Dimethyl-3-oxopentanenitrile: Used in the synthesis of various organic compounds.
5-(o-tolyl)-1,3,4-oxadiazole-2-thiol: Known for its biological activity.
The uniqueness of this compound lies in its ability to combine multiple functional groups, providing a versatile platform for chemical modifications and applications.
Properties
Molecular Formula |
C19H19NO4S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
4-[5,5-dimethyl-3-(2-methylphenyl)-4-oxofuran-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C19H19NO4S/c1-12-6-4-5-7-15(12)16-17(24-19(2,3)18(16)21)13-8-10-14(11-9-13)25(20,22)23/h4-11H,1-3H3,(H2,20,22,23) |
InChI Key |
FHUIDKMGRIAKKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C(OC(C2=O)(C)C)C3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-enoate](/img/structure/B13962542.png)
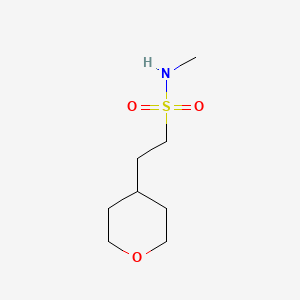
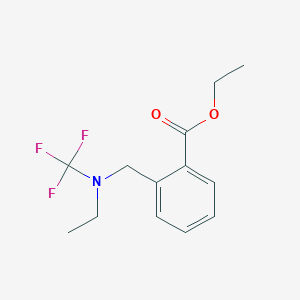
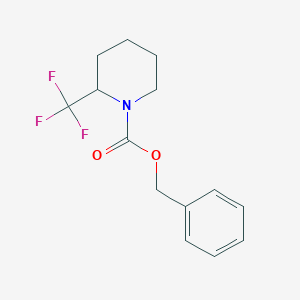

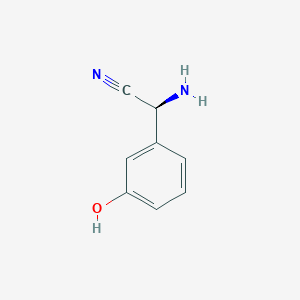

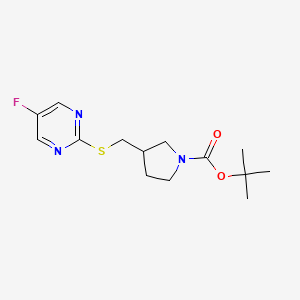
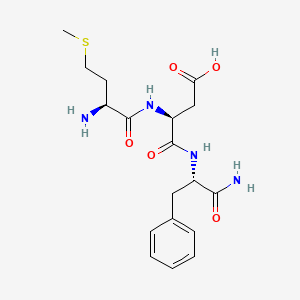

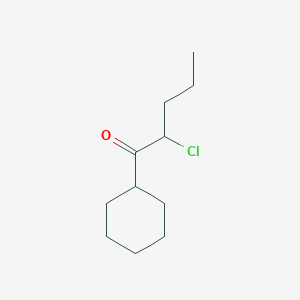
![3-(Benzo[d]thiazol-2-yloxy)propan-1-ol](/img/structure/B13962605.png)
